molecular formula C8H8NNaO4S B2492736 Sodium 3-acetamidobenzene-1-sulfonate CAS No. 1080-11-1

Sodium 3-acetamidobenzene-1-sulfonate

Cat. No.: B2492736
CAS No.: 1080-11-1
M. Wt: 237.2
InChI Key: MIVGVNWQYNNYQF-UHFFFAOYSA-M
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Description

Sodium 3-acetamidobenzene-1-sulfonate is an organic compound with the molecular formula C8H8NNaO4S and a molecular weight of 237.21 g/mol . It is a sulfonate derivative of acetanilide and is primarily used in research and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-acetamidobenzene-1-sulfonate typically involves the sulfonation of acetanilide. One common method includes the reaction of acetanilide with chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions generally require controlled temperatures and careful handling of reagents to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where acetanilide is treated with sulfur trioxide or oleum, followed by neutralization with sodium hydroxide. This method ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-acetamidobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Sodium 4-acetamidobenzene-1-sulfonate
  • Sodium 2-acetamidobenzene-1-sulfonate
  • Sodium benzenesulfonate

Comparison: Sodium 3-acetamidobenzene-1-sulfonate is unique due to its specific position of the acetamido group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different solubility and stability profiles, making it suitable for specific applications .

Properties

IUPAC Name

sodium;3-acetamidobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.Na/c1-6(10)9-7-3-2-4-8(5-7)14(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGVNWQYNNYQF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Metanilic acid (3-aminobenzenesulfonic acid) in an amount of 37.5 parts, and 18.7 parts of sodium acetate are charged into the kneader and the procedure described and 32 parts of acetic anhydride are added to the reaction mixture. The powdery reaction mass is mixed for one hour and then dried at 85° C. in a stream of air to give a 95% yield of 3-acetylaminobenzenesulfonic acid sodium salt. Liquid chromatography and titration analysis indicated a purity of greater than 97% and the presence of about 0.5% metanilic acid.
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Synthesis routes and methods II

Procedure details

A solution of 118.6 mg (0.55 mmol) of 3-acetamidobenzenesulfonic acid in 0.5 mL of water was treated with 0.55 mL (0.55 mmol) of 1.0N NaOH at 0° C. After stirring at room temperature for 4 hours, the mixture was concentrated to dryness and used without subsequent purification.
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